molecular formula C24H14Cl4N2O3 B14427646 Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide CAS No. 84254-28-4

Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide

Cat. No.: B14427646
CAS No.: 84254-28-4
M. Wt: 520.2 g/mol
InChI Key: HMNYTGGIHONJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide is an organic compound with the molecular formula C24H14Cl4N2O3 It belongs to the class of azoxybenzenes, which are characterized by the presence of an azoxy group (-N=N(O)-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide typically involves the oxidation of aromatic amines or the reduction of nitro compounds. One common method is the reduction of nitro compounds using glucose as an eco-friendly reductant in an alkaline medium . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation or reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: It can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide involves its interaction with molecular targets and pathways within biological systems. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide is unique due to the presence of dichlorophenoxy groups, which enhance its chemical reactivity and potential applications. These groups contribute to its distinct properties, making it valuable in various research and industrial contexts.

Properties

CAS No.

84254-28-4

Molecular Formula

C24H14Cl4N2O3

Molecular Weight

520.2 g/mol

IUPAC Name

[4-(2,4-dichlorophenoxy)phenyl]-[4-(2,4-dichlorophenoxy)phenyl]imino-oxidoazanium

InChI

InChI=1S/C24H14Cl4N2O3/c25-15-1-11-23(21(27)13-15)32-19-7-3-17(4-8-19)29-30(31)18-5-9-20(10-6-18)33-24-12-2-16(26)14-22(24)28/h1-14H

InChI Key

HMNYTGGIHONJTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)[O-])OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.